molecular formula C21H20O4 B2799590 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one CAS No. 374699-21-5

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one

Cat. No. B2799590
CAS RN: 374699-21-5
M. Wt: 336.387
InChI Key: RWFXNLCGHPQDON-UHFFFAOYSA-N
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Description

The compound “2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one” is a type of extended flavonoid . Flavonoids are a class of plant and fungus secondary metabolites. Chemically, flavonoids have the general structure of a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring ©. This carbon structure can be abbreviated C6-C3-C6 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one ring, a common feature in flavonoids. This structure includes a benzopyran ring (a benzene ring fused to a pyran ring). The compound also has a phenoxy group (a benzene ring attached through an oxygen atom), a 3-methylbut-2-en-1-yl group, and a methyl group attached to the chromen-4-one ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The double bond in the 3-methylbut-2-en-1-yl group could potentially undergo addition reactions. The chromen-4-one ring might be able to participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Some general predictions can be made based on its functional groups. For example, the presence of the chromen-4-one ring might make the compound relatively stable. The compound is likely to be lipophilic (fat-soluble) due to the presence of several non-polar carbon rings .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one falls into a category of chemical compounds that exhibit a wide range of applications, primarily in the synthesis of more complex molecules. For instance, derivatives of chromen-4-one have been extensively studied for their antibacterial activities and for the synthesis of compounds with potential therapeutic effects. In the realm of organic synthesis, chromen-4-one derivatives serve as key intermediates. For example, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid illustrates the utility of chromen derivatives in creating compounds with anticipated antibacterial activity, though the direct application of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one is not specified in this context (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Anticancer Activity

A noteworthy application of chromen-4-one derivatives is in the field of cancer research. Bis-chromenone derivatives, for example, have been synthesized and evaluated for their anti-proliferative activity against human cancer cells. Such studies indicate the potential of chromen-4-one derivatives in designing anticancer agents, suggesting a promising avenue for the development of novel therapeutics based on the modification of the chromen-4-one scaffold (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).

Photochemical Applications

The photochemical properties of compounds related to 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one have been explored, demonstrating the versatility of chromen derivatives in photochemistry. The study of 3-methyl-1-phenoxybut-2-ene, for example, provides insights into the photochemical reactions of chromen derivatives, offering a foundation for further exploration in materials science and photopharmacology (Carroll & Hammond, 1972).

Biological Activities

Beyond synthesis and photochemistry, chromen-4-one derivatives also exhibit a range of biological activities. The investigation of Pd(II) complexes bearing chromone-based Schiff bases for their antimicrobial and antioxidant activities exemplifies the biological potential of these compounds. Such studies underscore the relevance of chromen derivatives in developing new drugs and biological probes (Kavitha & Reddy, 2016).

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could aim to synthesize this compound and study its properties in more detail. Potential applications in medicine, pharmacology, or materials science could be explored, depending on the properties of the compound .

properties

IUPAC Name

2-methyl-7-(3-methylbut-2-enoxy)-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)11-12-23-17-9-10-18-19(13-17)24-15(3)21(20(18)22)25-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFXNLCGHPQDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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